molecular formula C11H12O4 B043472 2-Benzylsuccinic acid CAS No. 884-33-3

2-Benzylsuccinic acid

Katalognummer: B043472
CAS-Nummer: 884-33-3
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: GTOFKXZQQDSVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylsuccinic acid (C₁₁H₁₂O₄, molecular weight 208.21 g/mol) is a dicarboxylic acid derivative featuring a benzyl group attached to the second carbon of the succinic acid backbone . It exists in enantiomeric forms, notably the (S)- and (R)-configurations, with distinct synthetic pathways and applications. The compound is a potent inhibitor of carboxypeptidase A (CPA), an enzyme involved in peptide hydrolysis, making it valuable in biochemical and pharmaceutical research .

Synthesis: The (S)-enantiomer is synthesized from L-phenylalanine via diazotization, esterification, condensation, hydrolysis, and decarboxylation, yielding a crystalline structure with orthogonal space group P2₁2₁2₁ and strong intermolecular hydrogen bonding (O4–H4A⋅⋅⋅O2 and O1–H1A⋅⋅⋅O2) . The (R)-enantiomer is produced via asymmetric hydrogenation and serves as a key intermediate in renin inhibitors .

Physicochemical Properties: The compound exhibits high solubility in DMSO (500 mg/mL) but requires careful storage (-80°C for long-term stability) . Its crystal structure reveals a compact packing arrangement, stabilized by hydrogen bonds, which may influence its enzyme-binding efficiency .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: DL-Benzylbernsteinsäure kann durch Benzylierung von Bernsteinsäure synthetisiert werden. Eine gängige Methode beinhaltet das Auflösen von Bernsteinsäure in einem Alkohol-Lösungsmittel und die Reaktion mit einem Überschuss an Phenylmagnesiumbromid. Das Reaktionsgemisch wird dann angesäuert, um DL-Benzylbernsteinsäure zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird DL-Benzylbernsteinsäure unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder andere geeignete Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DL-Benzylbernsteinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Benzylbernsteinsäureanhydrid ergeben, während die Reduktion Benzylbernsteinsäurealkohol erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Inhibition of Carboxypeptidase A
2-Benzylsuccinic acid is recognized as a potent inhibitor of carboxypeptidase A (CPA), an enzyme involved in protein digestion. This inhibition is significant for studies related to protein metabolism and enzymatic activity. Research has shown that this compound can be used in assays to determine the inhibition constant (KiK_i) for CPA, providing insights into enzyme kinetics and the development of enzyme inhibitors .

Biosynthetic Pathways
Recent studies have highlighted the role of this compound in biosynthetic pathways, particularly in the anaerobic degradation of toluene by certain bacteria. The compound is generated through radical addition reactions and further metabolized into benzoyl-CoA, which is crucial for understanding microbial metabolism and bioremediation processes .

Pharmaceutical Development

Drug Design and Development
As a structural analog of succinic acid, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as a precursor for the hypoglycemic agent KAD-1229, showcasing its potential in drug design . The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutics targeting metabolic disorders.

Experimental Drug Properties
According to DrugBank, this compound exhibits favorable pharmacokinetic properties, such as good intestinal absorption and potential blood-brain barrier permeability, making it a candidate for further exploration in drug formulation . Its interactions with various biological targets suggest diverse therapeutic applications.

Industrial Chemistry

Synthesis and Catalysis
this compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its derivatives have applications in creating polymers and other materials due to their functional groups that can participate in further chemical reactions .

Case Studies

Study Title Focus Area Findings
A Practical and Efficient Preparation of (S)-2-Benzylsuccinic AcidSynthesis MethodologyDeveloped an efficient synthesis route for (S)-2-benzylsuccinic acid, enhancing accessibility for pharmaceutical applications .
Inhibition Studies on Carboxypeptidase AEnzyme InhibitionDemonstrated that this compound effectively inhibits CPA, providing a reliable method for studying enzyme kinetics .
Anaerobic Toluene DegradationMicrobial MetabolismIdentified pathways involving this compound in the degradation of environmental pollutants by bacteria .

Wirkmechanismus

DL-Benzylsuccinic acid exerts its effects primarily through inhibition of carboxypeptidase A. It binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This inhibition is crucial for studying enzyme kinetics and developing enzyme-targeted therapies . Additionally, it interacts with other molecular targets such as thermolysin, further expanding its utility in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (S)- vs. (R)-2-Benzylsuccinic Acid

Property (S)-2-Benzylsuccinic Acid (R)-2-Benzylsuccinic Acid
Synthesis Derived from L-phenylalanine Asymmetric hydrogenation
Application Peptidomimetic synthesis Renin inhibitor intermediates
Crystal System Orthorhombic (P2₁2₁2₁) Not explicitly reported
CAS Number 367-21-592 119807-84-0

The (R)-form’s use in renin inhibitors highlights enantiomer-specific bioactivity .

2-Hydroxyphenylacetic Acid (C₈H₈O₃)

This phenylacetic acid derivative features a hydroxyl group instead of a benzyl substitution.

Property 2-Benzylsuccinic Acid 2-Hydroxyphenylacetic Acid
Molecular Weight 208.21 g/mol 152.15 g/mol
Classification Phenylpropanoid Phenylacetic acid
Biological Role CPA inhibitor Biomarker (HMDB: HMDB0000669)
Structural Feature Succinic acid + benzyl group Phenyl ring + hydroxyl + acetic acid

Key Findings : The benzyl group in this compound provides hydrophobic interactions critical for CPA inhibition, whereas 2-hydroxyphenylacetic acid’s hydroxyl group may facilitate hydrogen bonding in biomarker roles .

2-Methoxybenzoic Acid (C₈H₈O₃)

A benzoic acid derivative with a methoxy substituent, differing in backbone and functional groups.

Property This compound 2-Methoxybenzoic Acid
Backbone Succinic acid Benzoic acid
Substituent Benzyl Methoxy
Application Enzyme inhibition Organic synthesis intermediate
CAS Number 884-33-3 579-75-9

Key Findings : The succinic acid backbone in this compound allows for dual carboxylate interactions with CPA, while 2-methoxybenzoic acid’s structure limits its enzyme-targeting versatility .

Functional Analog: 2-MPPA

2-MPPA (mercaptomethylphosphonic acid) is another CPA inhibitor but with a phosphonic acid group instead of carboxylates.

Property This compound 2-MPPA
Structure Dicarboxylic acid + benzyl Phosphonic acid + thiol
Mechanism Competitive inhibition Transition-state analog
Solubility High in DMSO Aqueous compatibility

Key Findings : Unlike 2-MPPA, this compound’s benzyl group enhances hydrophobic binding to CPA’s active site, offering a different inhibition profile .

Research Implications

  • Structural Optimization : Substituting the benzyl group with smaller moieties (e.g., methoxy) reduces enzyme affinity, underscoring the importance of hydrophobic interactions in CPA inhibition .
  • Formulation Challenges : High DMSO solubility enables in vitro studies, but in vivo delivery requires further optimization due to rapid clearance .

Biologische Aktivität

2-Benzylsuccinic acid (also known as DL-benzylsuccinic acid) is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11_{11}H12_{12}O4_{4}
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 884-33-3
  • Structure : The compound features a succinic acid backbone with a benzyl group attached, which influences its biological activity.

Synthesis and Metabolism

This compound can be synthesized through various biochemical pathways, particularly in bacteria that metabolize xenobiotic compounds. For instance, it has been produced in engineered strains of Escherichia coli via synthetic pathways that reverse the degradation processes of benzoate . This synthetic approach highlights the compound's relevance in metabolic engineering and bioprocessing.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of carboxypeptidase A1 (CPA1), an enzyme involved in protein digestion and processing. The inhibition mechanism is characterized by a Ki value of approximately 450 nM, indicating a potent interaction with the enzyme . This inhibition can have implications for controlling various physiological processes where CPA1 is involved.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High (0.805)
  • Blood-Brain Barrier Penetration : Moderate (0.8506)
  • Caco-2 Permeability : Low (0.5679)

These properties indicate that while the compound can be absorbed effectively in the gastrointestinal tract, its ability to cross the blood-brain barrier is moderate, which may limit its central nervous system effects .

Antihypertensive Potential

Research has indicated that derivatives of this compound exhibit potent inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. This suggests potential applications in treating hypertensive diseases .

Metabolic Studies

Studies have shown that this compound serves as a metabolic intermediate during anaerobic toluene degradation processes. It has been identified as a dead-end metabolite alongside benzylfumaric acid, indicating its role in microbial metabolism and environmental bioremediation efforts .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCPA1 inhibitor with Ki = 450 nM
Antihypertensive EffectsACE inhibition linked to blood pressure control
Metabolic RoleIntermediate in anaerobic toluene degradation
Absorption CharacteristicsHigh intestinal absorption; moderate BBB penetration

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-benzylsuccinic acid, and how can its purity and structural identity be validated?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or enzymatic pathways. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<1%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and succinic acid backbone (δ 2.5–3.0 ppm for methylene groups). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 208.21 .

Q. How does this compound inhibit carboxypeptidase A (CPA), and what experimental assays are used to measure its inhibitory activity?

  • Methodological Answer : The compound acts as a competitive inhibitor by mimicking the CPA substrate’s transition state. A 96-well plate colorimetric assay using hippuryl-L-phenylalanine as a substrate is standard. Ki values are calculated via Lineweaver-Burk plots, with optimal conditions: pH 7.5, 25°C, and 500 µM inhibitor concentration. Absorbance is measured at 340 nm post-enzymatic cleavage .

Advanced Research Questions

Q. What factors contribute to discrepancies in reported Ki values for this compound across studies, and how can these inconsistencies be resolved?

  • Methodological Answer : Variability arises from differences in assay conditions (e.g., substrate concentration, pH, temperature) and enzyme source purity. To resolve contradictions:

  • Standardization : Use recombinant CPA with >95% purity (validated by SDS-PAGE).
  • Control experiments : Include positive controls (e.g., L-benzylsuccinate) and replicate assays across independent labs.
  • Data normalization : Report Ki values relative to a reference inhibitor (e.g., benzylmalonic acid) .

Q. How do physicochemical properties (e.g., solubility, dissociation constants) of this compound influence its bioavailability in in vitro studies?

  • Methodological Answer : The compound’s poor aqueous solubility (500 mg/mL in DMSO) necessitates formulation with co-solvents (e.g., PEG300 or Tween 80). Dissociation constants (pKa₁ = 3.2, pKa₂ = 5.1) affect ionization at physiological pH, altering membrane permeability. Use dynamic light scattering (DLS) to assess aggregation in buffer systems and adjust ionic strength to stabilize the compound .

Q. What strategies are recommended for designing derivatives of this compound to enhance CPA selectivity and reduce off-target effects?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify the benzyl group (e.g., halogenation or methoxy substitution) to probe steric and electronic effects.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to CPA’s active site (PDB: 1CPA).
  • Selectivity screening : Test derivatives against homologous enzymes (e.g., carboxypeptidase B) to identify specificity determinants .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a bacterial xenobiotic metabolite, while others classify it solely as a CPA inhibitor?

  • Methodological Answer : The dual classification stems from its role in anaerobic bacterial toluene degradation (via fumarate addition) versus its pharmacological application. To reconcile these findings:

  • Contextualize experimental models : Use genomic data (e.g., presence of bss operon in bacteria) to confirm metabolic pathways.
  • Functional assays : Compare enzymatic activity in bacterial lysates versus purified CPA systems .

Q. Experimental Design Considerations

Q. What are the critical parameters for ensuring reproducibility in kinetic studies of this compound?

  • Methodological Answer :

  • Enzyme preparation : Use fresh CPA aliquots stored at -80°C to prevent denaturation.
  • Substrate saturation : Confirm [S] >> Km (e.g., 10× Km for hippuryl-L-phenylalanine).
  • Temperature control : Maintain ±0.1°C stability using a thermostated cuvette holder.
  • Data validation : Apply the Cheng-Prusoff equation for Ki calculation and report SEM across triplicates .

Eigenschaften

IUPAC Name

2-benzylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859847
Record name 2-Benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-33-3, 36092-42-9
Record name Benzylsuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 884-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylbutanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Benzylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Succinic acid can be protected with benzyl alcohol in the presence of DCC to obtain mono benzyl succinic acid. The product can then be purified via silica gel chromatography. Mono benzyl succinic acid can then be activated with HOSU in the presence of DCC and then coupled to Tris to obtain benzyl-succinate. This compound can then be acylated with lauric acid in the presence of DCC to give a mixture of the title compound. The three compounds can then be separated by silica gel chromatography with elution by organic solvents.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylsuccinic acid
2-Benzylsuccinic acid
2-Benzylsuccinic acid
2-Benzylsuccinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.